Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a furan-2-carbonyloxy substituent at position 5 of the benzofuran core. Benzofuran derivatives are widely studied for their diverse applications in pharmaceuticals, materials science, and organic synthesis, owing to their aromatic and heterocyclic frameworks .
Properties
IUPAC Name |
ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-3-20-17(19)15-10(2)22-13-7-6-11(9-12(13)15)23-16(18)14-5-4-8-21-14/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVXFPUZYMJBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Intramolecular Cyclization for Benzofuran Core Formation
The benzofuran scaffold is typically constructed via transition-metal-catalyzed cyclization. A validated approach involves copper-mediated intramolecular C–O bond formation, as demonstrated in the synthesis of methyl benzo[b]furan-3-carboxylates. Adapting this method, ethyl 2-methyl-1-benzofuran-3-carboxylate can be synthesized by treating substituted o-halophenols with ethyl propiolate derivatives. For example:
- Step 1 : Reacting 5-hydroxy-2-methylbenzaldehyde with ethyl propiolate in the presence of CuI (10 mol%) and 1,10-phenanthroline in DMF at 100°C yields the cyclized product.
- Step 2 : Subsequent oxidation of the aldehyde moiety to a carboxylic acid, followed by esterification with ethanol, furnishes the ethyl carboxylate.
This method achieves yields of 70–85% for analogous structures, with regioselectivity ensured by the ortho-halophenol substrate.
Visible-Light-Mediated Radical Cyclization
Photocatalytic methods offer eco-friendly pathways. For example, visible-light-induced cyclization of 1,6-enynes with bromomalonates generates benzofuran derivatives without transition metals. Adapting this:
- Radical Intermediate : Irradiating a mixture of 5-allyloxy-2-methylbenzofuran-3-carboxylate and furan-2-carbonyl bromide with a blue LED (450 nm) initiates a radical cascade, forming the furan-2-carbonyloxy group via β-scission.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Copper Catalysis | CuI/Phenanthroline | 78 | High regioselectivity | Requires halogenated precursors |
| Lewis Acid Catalysis | Sc(OTf)₃ | 65 | Mild conditions | Limited substrate scope |
| Visible-Light | None | 60 | Eco-friendly, metal-free | Lower yields, specialized equipment |
Mechanistic Insights and Optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated benzofuran derivatives.
Scientific Research Applications
Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The furan and benzofuran rings can interact with biological macromolecules, such as enzymes and receptors, through π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The target compound’s key distinguishing feature is the furan-2-carbonyloxy group at position 3. Below is a comparative analysis with other benzofuran-3-carboxylates:
Table 1: Substituent Comparison of Benzofuran Derivatives
*Estimated based on structural analogy; †Calculated value.
Key Observations:
- Substituent Bulk and Polarity : The furan-2-carbonyloxy group introduces a conjugated aromatic system, likely enhancing UV absorption and π-π stacking interactions compared to simpler acetyloxy derivatives. This contrasts with the bulky diphenylcarbamoyloxy group, which increases molecular weight and hydrophobicity .
Spectroscopic and Crystallographic Features
NMR Analysis
- Region-Specific Shifts : In compounds with similar cores (e.g., Rapa analogs in ), substituents at positions 29–36 and 39–44 caused distinct chemical shift changes in NMR. The furan-2-carbonyloxy group in the target compound would likely perturb shifts in these regions due to electron-withdrawing effects .
Crystallography
- Crystal Packing : Derivatives like methyl 2-(5-bromo-3-methylsulfinyl)acetate () exhibit intermolecular C–H⋯O interactions and π-π stacking. The target compound’s furan ring may engage in similar interactions, influencing solubility and crystallinity .
- Software Tools : Programs like SHELX and ORTEP () are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks in such compounds.
Biological Activity
Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. Its unique structural features, including a furan-2-carbonyloxy group and a benzofuran core, suggest potential biological activities that warrant investigation. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 256.24 g/mol. The compound's structure includes:
- Benzofuran core : Provides a framework for biological interaction.
- Furan-2-carbonyloxy group : Potentially enhances reactivity and biological activity.
- Ethyl ester : May influence solubility and bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of multiple functional groups may confer antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that benzofuran derivatives exhibit antimicrobial effects, potentially making this compound useful against various pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which could be relevant for therapeutic applications in chronic inflammatory diseases.
Case Studies and Research Findings
Recent studies have investigated the biological effects of related compounds, providing insights that may apply to this compound:
Study 1: Anticancer Activity
A study on benzofuran derivatives demonstrated significant anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways (Chen et al., 2014) . Given the structural similarities, this compound may exhibit comparable effects.
Study 2: Antimicrobial Efficacy
Research has shown that benzofurans possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes (Umesha et al., 2009) . This suggests potential for this compound in developing new antimicrobial agents.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Mthis compound | Methyl group instead of ethyl | Varying solubility; potential differences in bioactivity |
| Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate | Methanesulfonyloxy group | Enhanced reactivity; explored for anticancer properties |
| Benzofurans (general) | Core structure shared | Diverse biological activities across subclasses |
Q & A
Basic Questions
Q. What are the established synthetic routes for Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step routes involving esterification, cyclization, or nucleophilic substitution. For example, analogous benzofuran derivatives are synthesized by refluxing precursors (e.g., ethyl chloroacetate) with hydroxyl-substituted aromatic nitriles in dry acetonitrile using anhydrous potassium carbonate as a base . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction efficiency.
- Catalyst optimization : Bases like NaH or K₂CO₃ improve nucleophilic substitution kinetics .
- Temperature control : Reflux conditions (70–100°C) are critical for cyclization steps to avoid side reactions.
- Purification : Column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the functional groups in this compound, and how should data interpretation be approached?
- Methodological Answer :
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups. Asymmetric stretching of the furan ring (C-O-C) appears at ~1600 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include the ethyl ester protons (δ 1.3–1.4 ppm triplet, δ 4.2–4.4 ppm quartet) and aromatic protons from the benzofuran core (δ 6.8–7.5 ppm). DEPT-135 distinguishes CH₃ (δ 15–25 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂Et group).
- Data Cross-Validation : Overlap between NMR and IR data resolves ambiguities (e.g., distinguishing ester vs. ketone carbonyls) .
Q. What safety protocols are critical when handling this compound to ensure experimental reproducibility and researcher safety?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant) .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can X-ray crystallography and computational methods like DFT be integrated to resolve discrepancies in the structural determination of benzofuran derivatives?
- Methodological Answer :
- Crystallography : Use SHELXL or SHELXTL for refinement. Hydrogen bonding networks (e.g., O–H⋯O interactions) stabilize molecular packing; compare experimental vs. calculated bond lengths/angles .
- DFT Calculations : At the B3LYP/6-311++G(d,p) level, optimize geometry and compute electronic properties (e.g., HOMO-LUMO gaps). Discrepancies >0.05 Å in bond lengths suggest lattice strain or disorder .
- Validation Tools : Employ R-factor analysis (<5%) and ORTEP-3 for anisotropic displacement ellipsoid visualization.
Q. What strategies are recommended for analyzing and reconciling conflicting crystallographic data when determining the molecular packing of benzofuran-based compounds?
- Methodological Answer :
- Twinning Analysis : Use SHELXD to deconvolute overlapping reflections in twinned crystals.
- Packing Simulations : Software like Mercury (CCDC) models intermolecular interactions (e.g., π-π stacking of benzofuran rings) .
- Cross-Validation : Compare experimental powder XRD patterns with simulated data from single-crystal structures to identify polymorphs .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound, considering its structural analogs?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl groups) to assess steric/electronic effects .
- Biological Assays : Test inhibitory activity against enzymes (e.g., kinases) using IC₅₀ measurements. Compare with analogs like Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate .
- Computational Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2). Correlate docking scores (ΔG) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
